molecular formula C7H7Br2NO B13939152 2,6-Dibromo-4-(methoxymethyl)pyridine

2,6-Dibromo-4-(methoxymethyl)pyridine

Cat. No.: B13939152
M. Wt: 280.94 g/mol
InChI Key: JDDYTJYVMUKUPJ-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(methoxymethyl)pyridine is a heterocyclic organic compound with the molecular formula C7H7Br2NO It is a derivative of pyridine, where two bromine atoms are substituted at the 2 and 6 positions, and a methoxymethyl group is attached at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-(methoxymethyl)pyridine typically involves the bromination of 4-(methoxymethyl)pyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-(methoxymethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding less substituted pyridine derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

  • Substituted pyridines with various functional groups.
  • Oxidized derivatives such as aldehydes and carboxylic acids.
  • Reduced pyridine derivatives with fewer bromine atoms.

Scientific Research Applications

2,6-Dibromo-4-(methoxymethyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(methoxymethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms and the methoxymethyl group can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

    2,6-Dibromo-4-methylpyridine: Similar structure but lacks the methoxymethyl group.

    2,6-Dibromo-4-(methylthio)pyridine: Contains a methylthio group instead of a methoxymethyl group.

    2,6-Dibromo-4-methoxypyridine: Similar but with a methoxy group instead of a methoxymethyl group.

Uniqueness: 2,6-Dibromo-4-(methoxymethyl)pyridine is unique due to the presence of both bromine atoms and the methoxymethyl group, which confer distinct chemical reactivity and potential applications. Its specific substitution pattern allows for targeted modifications and functionalization, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C7H7Br2NO

Molecular Weight

280.94 g/mol

IUPAC Name

2,6-dibromo-4-(methoxymethyl)pyridine

InChI

InChI=1S/C7H7Br2NO/c1-11-4-5-2-6(8)10-7(9)3-5/h2-3H,4H2,1H3

InChI Key

JDDYTJYVMUKUPJ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=NC(=C1)Br)Br

Origin of Product

United States

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